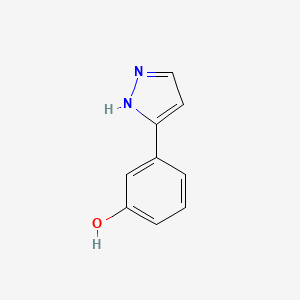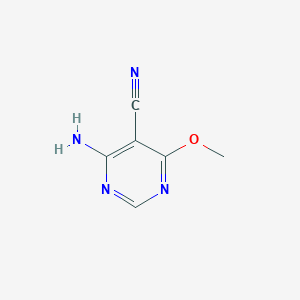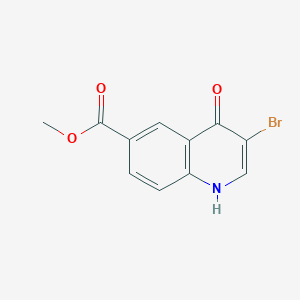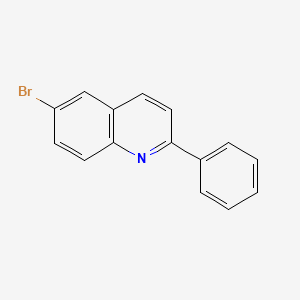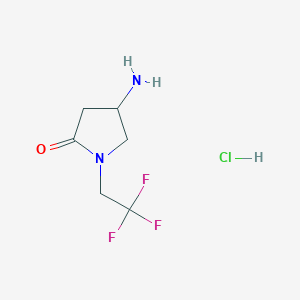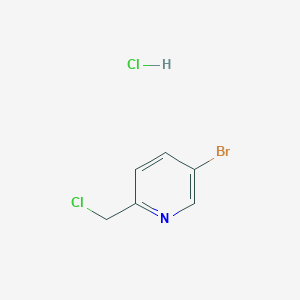![molecular formula C11H14ClN3O2 B1524850 2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid CAS No. 1279219-51-0](/img/structure/B1524850.png)
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid
Übersicht
Beschreibung
“2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” is a chemical compound with the IUPAC name [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]acetic acid . Its molecular weight is 255.7 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14ClN3O2/c12-9-1-2-10 (14-13-9)15-5-3-8 (4-6-15)7-11 (16)17/h1-2,8H,3-7H2, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them. Physical And Chemical Properties Analysis
The compound is a solid . The SMILES string, which represents the structure of the molecule, isOC1CCN (CC1)c2ccc (Cl)nn2 .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
A derivative of pyrazoline, which includes the “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” structure, has been reported as an effective “turn on” fluorescent sensor for zinc ions .
Results or Outcomes
2. Synthesis of Transition Metal Complexes
Summary of the Application
A new class of pyridazine-based transition metal complexes was synthesized using a ligand derived from “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid”. These complexes were then studied for their antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The complexes were prepared by reacting the ligand with the metal ions of iron, nickel, and copper in a 1:1 and 1:2 molar ratio in an ethanolic medium . The synthesized complexes were then characterized using various spectroscopic techniques and evaluated for their biological activities.
Results or Outcomes
The synthesized complexes showed promising antimicrobial activity against several bacterial and fungal strains. Additionally, cytotoxicity assays against human colon cancer cell lines were completed for the ligand .
3. Brightening Agents in Synthetic Fibers, Papers, and Textiles
Summary of the Application
Pyrazoline derivatives, which include the “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” structure, can be used as brightening agents in synthetic fibers, papers, and textiles .
Results or Outcomes
4. Antimicrobial and Antifungal Agents
Summary of the Application
Piperidine derivatives, which include the “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” structure, have been reported to exhibit antimicrobial and antifungal activities .
Methods of Application or Experimental Procedures
5. Organic Electronics and Electrophotography
Summary of the Application
Pyrazolines, which include the “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” structure, can be used in organic electronics and electrophotography .
Results or Outcomes
6. Antiviral and Antimalarial Agents
Summary of the Application
Piperidine derivatives, which include the “2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid” structure, have been reported to exhibit antiviral and antimalarial activities .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c12-9-1-2-10(14-13-9)15-5-3-8(4-6-15)7-11(16)17/h1-2,8H,3-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBZOQGDVFZNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



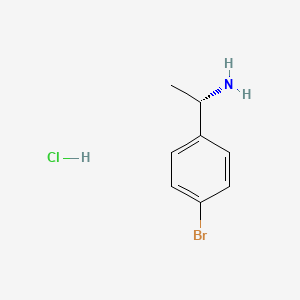
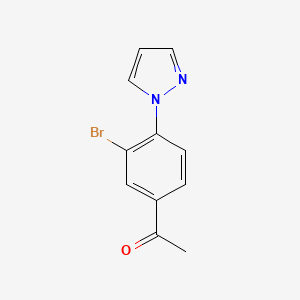
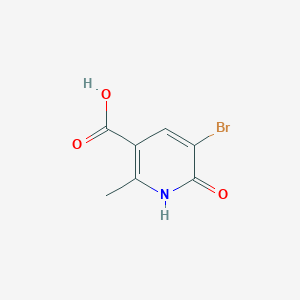

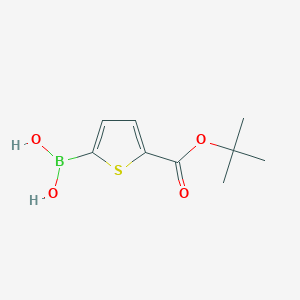
![7-Bromo-2-chloro-4-(4-morpholinyl)-thieno[3,2-d]pyrimidine](/img/structure/B1524777.png)
